Product packaging for (S)-1-Phenyl-2,2-difluoroethanol(Cat. No.:CAS No. 123986-75-4)

(S)-1-Phenyl-2,2-difluoroethanol

Cat. No.: B2769857
CAS No.: 123986-75-4
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-ZETCQYMHSA-N
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Description

(S)-1-Phenyl-2,2-difluoroethanol (CAS 82255-42-3) is a chiral organic compound with the molecular formula C8H8F2O and a molecular weight of 158.145 g/mol . It serves as a valuable enantiopure building block in medicinal chemistry and organic synthesis. The difluoroethanol unit is a key motif in bioactive molecules, often acting as a bioisostere to improve the physicochemical properties of lead compounds . This structural feature is found in inhibitors of type III secretion systems in Gram-negative pathogens and is the subject of scaffold-hopping strategies in drug design . The compound's utility is enhanced by novel synthetic methodologies, including radical-based reactions using organosilicon reagents, which allow for the late-stage introduction of the difluoroethanol unit into complex molecules . The presence of the chiral center and the fluorinated moiety makes this compound a critical intermediate for developing potential pharmaceutical agents, such as antitumor compounds, and for the synthesis of other useful organofluorine compounds . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O B2769857 (S)-1-Phenyl-2,2-difluoroethanol CAS No. 123986-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123986-75-4
Record name (1S)-2,2-difluoro-1-phenylethan-1-ol
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Enantioselective Synthesis Methodologies for S 1 Phenyl 2,2 Difluoroethanol

Biocatalytic Approaches to Chiral 2,2-Difluoroalcohols

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, leveraging the inherent selectivity of enzymes to produce single-enantiomer compounds. researchgate.netmdpi.com These reactions are prized for their high efficiency and operation under mild, environmentally friendly conditions. nih.gov

Enzymatic Reduction Strategies for α-Geminal-Difluorinated Ketones

The most direct biocatalytic route to (S)-1-Phenyl-2,2-difluoroethanol is the asymmetric reduction of the corresponding prochiral ketone, 2,2-difluoroacetophenone. This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net These enzymes, often sourced from microorganisms like yeast or bacteria, can exhibit exquisite enantioselectivity, yielding the desired alcohol with high optical purity. researchgate.netmagtech.com.cn

The process can be carried out using either isolated, purified enzymes or whole-cell systems. magtech.com.cn Whole-cell biocatalysis, employing organisms such as E. coli or various yeast strains, is often economically advantageous as it circumvents the need for costly enzyme purification and incorporates in-situ cofactor regeneration systems. researchgate.netnih.gov For instance, the reduction of acetophenone, a structural analogue, to its corresponding (S)-alcohol has been successfully demonstrated using various microorganisms. researchgate.net The broad substrate range of many ADHs and KREDs allows for the reduction of structurally diverse ketones, including halogenated variants. researchgate.net The reaction's success hinges on the enzyme's ability to differentiate between the two faces of the ketone's carbonyl group, a selectivity driven by the specific architecture of the enzyme's active site.

Table 1: Examples of Biocatalytic Reduction of Ketones This table presents illustrative data on the biocatalytic reduction of ketones to chiral alcohols, highlighting the high enantioselectivity achievable with enzymatic systems.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)
Spirulina platensisAcetophenone(S)-1-phenylethanol~4597 nih.gov
Geotrichum candidum2-chloro-1-(m-chlorophenyl)ethanone(R)-2-chloro-1-(m-chlorophenyl)ethanol9498 researchgate.net
Ketoreductase/FDH4-cyano-3-oxobutanoate(R)-4-cyano-3-hydroxybutyrate>99>99.5 researchgate.net
D-Lactate Dehydrogenase/FDH4-fluorophenyl-glyoxylic acid(R)-3-(4-fluorophenyl)-2-hydroxy propionic acid68-72>99.9 mdpi.com

Comparative Studies: Biocatalysis versus Traditional Asymmetric Catalysis

When compared to traditional chemical catalysis, biocatalysis offers distinct advantages. Enzyme-catalyzed reactions are renowned for their exceptional chemo-, regio-, and enantioselectivity under mild conditions, typically at ambient temperature and neutral pH in aqueous media. researchgate.netmdpi.com This specificity minimizes the formation of byproducts, simplifying purification processes. mdpi.com The drive towards "greener" chemical manufacturing further elevates the status of biocatalysis, which avoids the use of heavy metals and harsh reagents common in conventional synthesis. nih.gov

In contrast, traditional asymmetric catalysis, while highly effective, often relies on transition metal complexes that can be expensive, toxic, and sensitive to air and moisture. While chemical methods may offer a broader substrate scope, biocatalysis, through modern techniques like directed evolution and enzyme engineering, is rapidly closing this gap. researchgate.net The historical use of baker's yeast for ketone reductions has largely been superseded by the availability of isolated ketoreductases, which offer superior performance and predictability, making biocatalysis a preferred method for many ketone reduction processes. researchgate.net

Metal-Catalyzed Asymmetric Reduction Strategies

Transition-metal-catalyzed asymmetric hydrogenation represents a highly efficient and versatile methodology for the synthesis of chiral alcohols, including this compound. nih.gov This approach involves the reduction of the precursor ketone using either molecular hydrogen (asymmetric hydrogenation, AH) or a hydrogen donor like 2-propanol or formic acid (asymmetric transfer hydrogenation, ATH). acs.orgcapes.gov.br

Development and Optimization of Chiral Catalysts (e.g., Cobalt, Palladium, Rhodium, Ruthenium Systems)

The success of metal-catalyzed asymmetric hydrogenation is critically dependent on the rational design of the chiral catalyst. nih.gov The catalyst system typically consists of a transition metal center (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand that creates a stereodefined environment around the metal. nih.govacs.org

Ruthenium(II) complexes, particularly those featuring chiral diphosphine ligands (like BINAP) and diamine ligands (like TsDPEN), are among the most effective catalysts for the asymmetric hydrogenation of aromatic ketones. nih.govacs.org These catalysts, such as RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂, demonstrate high activity and enantioselectivity under both AH and ATH conditions. acs.org Similarly, Iridium catalysts complexed with chiral NNP ligands derived from Cinchona alkaloids have been successfully employed for the asymmetric hydrogenation of α-halogenated ketones, yielding chiral halohydrins with up to 99.6% ee. acs.org The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize the yield and enantioselectivity for a specific substrate.

Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Ketones This table summarizes the performance of various chiral transition metal catalysts in the asymmetric hydrogenation of ketones, demonstrating the high yields and enantioselectivities achievable.

Catalyst System (Metal/Ligand)Substrate TypeProductYield (%)Enantiomeric Excess (ee %)
η⁶-arene/TsDPEN–RuAromatic KetonesChiral AlcoholHighExcellent nih.gov
MsDPEN–Cp*IrAromatic Heterocyclic KetonesChiral AlcoholHighUp to 99 nih.gov
Ir-NNP (Cinchona-derived)α-Chloroacetophenones(R)- or (S)-Chlorohydrin>99Up to 99.6 acs.org
[Mn(i)-Cinchona]KetonesChiral AlcoholN/AHigh acs.org

Chiral Auxiliary-Mediated Synthetic Pathways

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This method entails temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. Once the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a prochiral starting material would be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgsigmaaldrich.com The presence of the auxiliary's stereocenter would then bias the reduction of the ketone functionality, favoring the formation of one diastereomer over the other. For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide; subsequent reactions at the α-position are directed by the chiral groups on the auxiliary. wikipedia.org After the diastereoselective reduction step, the auxiliary is chemically removed to yield the enantiomerically enriched target alcohol. This approach has been a reliable method in asymmetric synthesis since its introduction in the 1970s and 1980s. wikipedia.org

Utilization of Chiral Phenylglycinol Derivatives in Stereocontrolled Synthesis

Chiral phenylglycinol and its derivatives are effective chiral auxiliaries in asymmetric synthesis. The general strategy involves attaching the phenylglycinol moiety to a prochiral substrate, creating a diastereomeric intermediate. The inherent chirality of the phenylglycinol then directs subsequent reactions to occur from a less sterically hindered face, leading to the formation of one diastereomer in preference to the other.

For instance, in asymmetric Strecker reactions, (R)-phenylglycinol has been used as a chiral auxiliary to synthesize benzocyclic α-amino acids. researchgate.net The auxiliary forms a ketimine with a prochiral ketone, and the subsequent addition of a cyanide source occurs with high diastereofacial selectivity, which is influenced by solvent and temperature. researchgate.net A similar principle can be applied to the synthesis of chiral alcohols. A prochiral ketone, such as 2,2-difluoroacetophenone, could be condensed with a phenylglycinol derivative to form a chiral imine or a related intermediate. The subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would yield a diastereomerically enriched precursor. Finally, cleavage of the auxiliary would liberate the desired this compound. The development of biocatalytic cascades to produce chiral phenylglycinol from renewable resources like L-phenylalanine further enhances the utility of this approach. nih.gov

Diastereoselective Transformations Involving Chiral Sulfinyl Auxiliaries

Chiral sulfoxides serve as powerful auxiliaries for controlling stereochemistry in a variety of chemical transformations. The chirality at the sulfur atom, which is stable and well-defined, can effectively direct the stereochemical outcome of reactions on adjacent atoms. The use of N-tert-butanesulfinyl chiral auxiliaries, for example, is a highly efficient method for the asymmetric synthesis of chiral amines. osi.lv

A key transformation that can leverage chiral sulfinyl groups is the Pummerer rearrangement. wikipedia.orgorganicreactions.org This reaction typically involves the conversion of a sulfoxide (B87167) with an alpha-hydrogen into an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.orgorganicreactions.org In an asymmetric variant, a chiral sulfoxide can be used to generate a transient, electrophilic thionium (B1214772) ion. wikipedia.org The stereochemistry of the sulfoxide group directs the subsequent attack of a nucleophile, leading to a diastereomerically enriched product.

For the synthesis of this compound, a strategy could involve the use of a chiral sulfinyl-containing reagent. For example, an α-sulfinyl carbanion could be added to benzaldehyde, or a related electrophile, with the stereochemistry being controlled by the chiral sulfoxide. Subsequent manipulation of the resulting adduct, including the introduction of the difluoromethyl group and removal of the sulfinyl auxiliary, would provide the target alcohol. The development of highly diastereoselective methods for creating axially chiral bis-sulfoxide ligands highlights the advanced control achievable with this class of auxiliaries.

Other Auxiliary-Assisted Stereoselective Routes

Beyond phenylglycinol and sulfinyl groups, other chiral auxiliaries are employed to induce stereoselectivity. A prominent class includes oxazolidinones and their derivatives. For example, pinane-based 2-amino-1,3-diols can be synthesized stereoselectively from α-pinene, proceeding through a key intermediate oxazolidin-2-one. beilstein-journals.org This demonstrates the power of rigid, chiral scaffolds in directing subsequent chemical steps.

In a different context, a latent synthon strategy has been developed using a 2-oxazolidinone (B127357) derivative in enantioselective Diels-Alder reactions. nih.gov An alkenyl latent synthon, incorporating an oxazolidinone and an N-hydroxyphthalimide (NHP) ester, was created from simple starting materials. This dienophile, when activated by a chiral nickel-bisoxazoline catalyst system, reacts with dienes to produce enantiomerically enriched products. nih.gov This strategy of using a readily accessible chiral auxiliary to control a powerful C-C bond-forming reaction, followed by subsequent functionalization, represents a versatile approach that could be adapted for the synthesis of complex chiral molecules like this compound.

Multi-Step Stereoconvergent and Stereodivergent Strategies

Multi-step strategies offer alternative pathways to enantiopure compounds, often involving the creation of a key chiral intermediate that can be elaborated into the final product. These can include methods that build chirality from achiral precursors or those that resolve a racemic mixture.

Enantioselective Construction via Key Alkynyl Ketone Intermediates

A powerful strategy for synthesizing chiral alcohols involves the asymmetric reduction of a prochiral ketone. In the context of this compound, a key intermediate would be a difluoromethyl ketone. However, a synthetically versatile precursor is an alkynyl ketone. The carbon-carbon triple bond can serve as a synthon for the difluoromethyl group through subsequent transformations.

Synthesis of an alkynyl ketone : For example, the reaction of a phenyl-containing species with an appropriate alkynylating agent.

Enantioselective reduction : The ketone is reduced to a secondary alcohol using a chiral reducing agent or a catalyst. This step establishes the crucial stereocenter. For example, cobalt-catalyzed hydro-semipinacol rearrangements can produce enantioenriched α-aryl ketones, which are direct precursors to the target alcohol class. chemrxiv.org

Transformation of the alkyne : The alkynyl group of the resulting chiral propargyl alcohol is then converted into the difluoromethyl group. Methods for the difluoromethylation of terminal alkynes are established, providing a route to the final product. researchgate.net

This multi-step approach allows for flexibility and the application of well-understood, highly selective reactions to construct the target molecule with high enantiopurity.

Dynamic Kinetic Resolution and Deracemization Protocols

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% maximum yield limitation of traditional kinetic resolution. scielo.brnih.gov DKR combines two simultaneous processes: a kinetic resolution, typically an enzyme-catalyzed reaction that selectively transforms one enantiomer, and an in-situ racemization of the unreacted, slower-reacting enantiomer. scielo.brnih.gov

For the synthesis of this compound, a racemic mixture of the alcohol could be subjected to DKR. A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to selectively acylate the (R)-enantiomer. scielo.brnih.gov Simultaneously, a metal-based racemization catalyst would convert the remaining (S)-enantiomer back into the racemate, continually feeding the substrate for the enzymatic acylation. While this example produces the (R)-acetate, leaving the (S)-alcohol, careful selection of enzymes and conditions can favor the desired product.

A related strategy is deracemization, where a racemic mixture is converted into a single enantiomer through a sequence of oxidation and asymmetric reduction. nih.gov In one such one-pot process for 1-phenylethanols, a manganese-based oxidant converts the racemic alcohol to the corresponding achiral ketone (acetophenone). nih.gov This ketone is then asymmetrically reduced by an alcohol dehydrogenase (ADH) to yield a single enantiomer of the alcohol with high enantiomeric excess. nih.gov Compartmentalization techniques, using membranes like polydimethylsiloxane (B3030410) (PDMS), can be employed to separate the incompatible oxidation and reduction catalysts, allowing the reaction to proceed efficiently in a single vessel. nih.gov

Table 1: Examples of Dynamic Kinetic Resolution (DKR) and Deracemization of Phenyl Alcohols

Strategy Substrate Resolution/Reduction Catalyst Racemization/Oxidation Catalyst Product Conversion/Yield Enantiomeric Excess (ee) Ref
DKR (S)-1-phenylethanol Lipase (CALB) Niobium phosphate (B84403) (NbOPO₄·nH₂O) (R)-1-phenylethyl acetate 92% 85% scielo.brscielo.br
Deracemization rac-1-phenylethanol Alcohol Dehydrogenase (LK-ADH) Mn oxidant (R)-1-phenylethanol 96% >99% nih.gov
Kinetic Resolution (R,S)-1-phenylethanol Lipase (Novozyme 435) (none) (S)-1-phenylethanol ~50% 100% nih.gov

Advanced Chemical Transformations and Functionalization of S 1 Phenyl 2,2 Difluoroethanol

Derivatization at the Hydroxyl Group

The hydroxyl group is the most reactive site for the initial derivatization of (S)-1-Phenyl-2,2-difluoroethanol. Its transformation into other functional groups is a key step for building more complex molecular architectures.

Regioselective Esterification and Etherification Reactions

The hydroxyl moiety can be readily converted into esters and ethers through various established methods. These reactions are typically highly regioselective for the alcohol function, leaving the phenyl and difluoroethyl groups untouched under controlled conditions.

Esterification is commonly achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. Acid-catalyzed methods like the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. google.comacs.org For milder conditions that are often required for complex or sensitive substrates, coupling agents are used. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org A particularly powerful method for secondary alcohols is the Mitsunobu reaction , which utilizes a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). wikipedia.orgorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, providing access to the (R)-configured esters from the (S)-alcohol. organic-chemistry.orgyoutube.com

Etherification , most classically performed via the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. moldb.com This method is effective for producing a wide range of ethers. The Mitsunobu reaction can also be adapted for ether synthesis by using phenols as nucleophiles, which also results in the formation of a C-O bond with inversion of configuration at the alcohol center. organic-chemistry.org

Reaction TypeReagent/CatalystNucleophile/Acyl SourceProduct TypeKey Features
EsterificationTriphenylphosphine (B44618) dibromide/BaseCarboxylic AcidEsterOne-pot procedure, works for various alcohols. nih.gov
EsterificationPhenyl(2,2,2-trifluoroethyl)iodonium triflate/Cs₂CO₃Fatty AcidTrifluoroethyl esterMild, room temperature conditions. researchgate.net
EtherificationNaH, then Alkyl Halide (e.g., Benzyl (B1604629) Bromide)Alkyl HalideEtherClassic Williamson synthesis, proceeds via SN2. moldb.com
Mitsunobu ReactionPPh₃ / DEAD or DIADCarboxylic Acid, PhenolEster, Phenyl EtherProceeds with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgyoutube.com

Synthesis of Complex Chiral Derivatives through Hydroxyl Functionalization

The initial esterification or etherification of the hydroxyl group is often the first step in the synthesis of more elaborate chiral molecules. By converting the hydroxyl group into a different functionality, its influence as a chiral directing group can be harnessed, or it can be replaced entirely to build new stereocenters.

For example, the (S)-1-phenyl-2,2-difluoroethoxy moiety can be incorporated into larger molecules to act as a chiral auxiliary . moldb.comiupac.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The stereocenter of this compound can thus be used to control the formation of new stereocenters in subsequent reactions.

Furthermore, the Mitsunobu reaction is exceptionally versatile for creating complex derivatives. nih.gov By employing nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid, the alcohol can be converted into a protected amine or an azide, respectively. organic-chemistry.org These groups can then be further transformed into amines, amides, or other nitrogen-containing heterocycles, all while retaining the chiral information from the starting alcohol (albeit with inverted configuration). This strategy provides a pathway to complex chiral amines and their derivatives, which are prevalent in biologically active compounds.

Transformations Involving the Aromatic and Difluoroethyl Moieties

Beyond the hydroxyl group, the phenyl ring and the difluoroethyl group offer further opportunities for functionalization, allowing for the fine-tuning of the molecule's properties.

Modifications of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring can be functionalized through electrophilic aromatic substitution or modern cross-coupling reactions. The electronic properties of the ring and its steric profile can be precisely adjusted by introducing various substituents.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org The hydroxyl group (or a derivative like an ether or a protected amine) can act as a directed metalation group (DMG). The DMG coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation specifically to the ortho-position of the phenyl ring. The resulting aryllithium species can then react with a wide range of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to install a substituent exclusively at the ortho-position. wikipedia.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are indispensable for forming new carbon-carbon bonds on the aromatic ring. nih.govwhiterose.ac.uk To achieve this, the phenyl ring must first be functionalized with a halide or a triflate to serve as the electrophilic partner. This can be accomplished through standard aromatic halogenation methods. The resulting aryl halide or triflate can then be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl groups. researchgate.net These reactions typically employ a palladium catalyst and a suitable phosphine ligand. nih.gov This approach allows for the modular construction of biaryl systems and other complex scaffolds. nih.gov

Reaction TypeKey ReagentsSite of FunctionalizationPurpose
Directed ortho-metalation (DoM)n-BuLi, then Electrophile (E+)C2 (ortho) position of the phenyl ringRegioselective introduction of various functional groups. wikipedia.org
Suzuki-Miyaura CouplingArylboronic Acid, Pd Catalyst, BaseHalogenated position on the phenyl ringForms new C-C bonds, creating biaryl structures. nih.govresearchgate.net

Selective Reactions at the Geminal Difluoromethyl Group

The gem-difluoromethyl (CHF₂) group is generally stable, but its adjacent C-F bonds can be activated under specific conditions to undergo elimination or coupling reactions. A prominent transformation is the β-fluoride elimination . When the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) or activated in situ, treatment with a base can induce the elimination of HF to form a gem-difluoroalkene.

This transformation is particularly valuable as 1,1-difluoroalkenes are considered bioisosteres of carbonyl groups and are versatile building blocks in their own right. cas.cn Palladium-catalyzed reactions have been developed that proceed through a proposed β-fluoride elimination from a palladium(II) intermediate. nih.gov For instance, a palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes (which could be derived from the corresponding alcohol) with boronic acids has been shown to produce monofluorostilbenes with high stereoselectivity. nih.gov This demonstrates a pathway to transform the -CH(OH)CF₂H unit into a monofluorinated vinyl group, a valuable motif in medicinal chemistry.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The advanced functionalization of this compound relies heavily on a diverse toolkit of reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations are integrated across the different functional sites of the molecule.

C-O Bond Formation: As detailed in section 3.1.1, esterification and etherification reactions are the primary methods for C-O bond formation at the hydroxyl group. These reactions are fundamental for protecting the alcohol or for installing a group that can serve as a chiral auxiliary. google.commoldb.comgoogle.com

C-N Bond Formation: The Mitsunobu reaction provides a reliable method for C-N bond formation with inversion of stereochemistry by using nitrogen nucleophiles like phthalimide or azides. organic-chemistry.orgnih.gov This opens a direct route from the chiral alcohol to chiral amines and amides.

C-C Bond Formation: Multiple strategies exist for C-C bond formation. On the aromatic ring, Suzuki-Miyaura coupling allows for the connection of new aryl or vinyl groups. nih.govresearchgate.net At the benzylic position, while not extensively detailed for this specific molecule, derivatization of the hydroxyl to a leaving group could potentially allow for SN2 displacement by carbon nucleophiles. Furthermore, transformations involving the difluoroethyl moiety, such as the formation of difluoroalkenes, create a new site for subsequent C-C bond-forming reactions. cas.cn The synthesis of complex 1-phenyl-2-amido dienes for use in Diels-Alder reactions highlights another sophisticated C-C bond-forming strategy starting from related backbones. nih.gov

The strategic application of these bond-forming reactions allows for the systematic and controlled modification of this compound, enabling the synthesis of a wide array of complex, stereodefined molecules from a single chiral precursor.

Nucleophilic Substitution and Addition Reactions

The hydroxyl group of this compound is a key site for functionalization, primarily through nucleophilic substitution and addition-type reactions. These transformations typically require the initial activation of the hydroxyl group to convert it into a better leaving group, thereby facilitating its displacement by a wide range of nucleophiles.

A common strategy for activating the alcohol is its conversion to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. masterorganicchemistry.comkhanacademy.org The resulting tosylate or mesylate is an excellent substrate for SN2 reactions, proceeding with an inversion of stereochemistry at the chiral center. This allows for the introduction of various nucleophiles with high stereocontrol.

Another important class of reactions involving the hydroxyl group is etherification. The Williamson ether synthesis, a long-established and reliable method, can be employed. researchgate.netmdpi.comorganic-chemistry.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To generate the alkoxide from this compound, a strong base such as sodium hydride is typically used.

Esterification represents another significant transformation. Direct esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. researchgate.net Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be used. The Mitsunobu reaction, for instance, allows for the esterification of alcohols with carboxylic acids under neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.netnih.govnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter. nih.gov

Reaction TypeReagents & ConditionsExpected Product
Tosylation p-Toluenesulfonyl chloride, Pyridine(R)-1-Phenyl-2,2-difluoroethyl 4-methylbenzenesulfonate
Williamson Ether Synthesis 1. Sodium hydride; 2. Alkyl halide (e.g., CH₃I)(S)-1-(1-Methoxyethyl)-2,2-difluorobenzene
Fischer Esterification Carboxylic acid (e.g., Acetic acid), H₂SO₄ (cat.)(S)-1-Phenyl-2,2-difluoroethyl acetate
Mitsunobu Esterification Carboxylic acid, PPh₃, DEAD(R)-1-Phenyl-2,2-difluoroethyl ester

Catalytic Coupling Reactions Utilizing the this compound Scaffold

The this compound scaffold, particularly after derivatization, is a valuable partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

To participate in cross-coupling reactions, the hydroxyl group of this compound is typically converted into a more reactive species, such as a halide or a sulfonate (e.g., tosylate or triflate). These derivatives can then serve as electrophilic partners in reactions like the Suzuki, Heck, and Sonogashira couplings.

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. harvard.edunih.govorganic-chemistry.org A derivative of this compound, for example, the corresponding tosylate, could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org A vinyl derivative formed from this compound could potentially undergo a Heck reaction with an aryl halide. More directly, an activated form of the alcohol could be used if it participates in the oxidative addition step.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org An activated derivative of this compound, such as the corresponding iodide or bromide, would be a suitable substrate for coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Research has demonstrated the feasibility of using derivatives of similar fluorinated compounds in such coupling reactions. For instance, the cross-coupling of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids has been shown to be an efficient route to 1,1-diaryl-2,2-difluoroethenes. nih.gov Similarly, 2,2-difluoroethenyl tosylate, which can be derived from 2,2,2-trifluoroethanol (B45653), readily participates in Sonogashira-type couplings. researchgate.net These examples strongly suggest that appropriately activated derivatives of this compound would be effective substrates in a range of catalytic cross-coupling reactions.

The following table summarizes the potential catalytic coupling reactions utilizing derivatives of this compound, based on established methodologies.

Coupling ReactionDerivative of this compoundCoupling PartnerCatalyst SystemExpected Product Type
Suzuki Coupling (R)-1-Phenyl-2,2-difluoroethyl tosylateAryl/Vinyl boronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Vinyl substituted difluoroethane derivative
Heck Coupling (S)-1-Bromo-2,2-difluoro-1-phenylethaneAlkenePd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl substituted difluoroethane derivative
Sonogashira Coupling (S)-1-Iodo-2,2-difluoro-1-phenylethaneTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl substituted difluoroethane derivative

Strategic Applications of S 1 Phenyl 2,2 Difluoroethanol As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Chiral Molecules

The enantiopure nature of (S)-1-Phenyl-2,2-difluoroethanol makes it an ideal starting material for the synthesis of complex chiral molecules where control of stereochemistry is crucial. The presence of the difluoromethyl group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the target molecules.

The synthesis of enantiopure fluorinated amines, amino alcohols, and amino acids is a significant area of research, as these motifs are key components of many pharmaceutical agents. Chiral β,β-difluoro amines, for instance, are common substructures in medicinal compounds. nih.gov this compound serves as a key precursor for these classes of compounds.

Methodologies have been developed to convert chiral fluorinated building blocks into enantiopure fluorinated amino acids. One common strategy involves the use of chiral fluoromethylated oxazolidines (FOX), which can be derived from chiral amino alcohols. nih.gov These intermediates can then undergo reactions like the Strecker synthesis to produce α-difluoromethyl (α-Dfm) amino acids. For example, chiral difluorinated oxazolidines have been successfully employed to synthesize both (S)- and (R)-α-Dfm-alanine in enantiopure form. nih.gov

Enzymatic and multi-enzyme cascade reactions represent another powerful approach. While direct enzymatic conversion of this compound is a subject of ongoing research, analogous pathways have been established for similar non-fluorinated structures. For instance, multienzyme pathways can convert L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.govnih.gov These enzymatic cascades often involve steps like deamination, epoxidation, hydrolysis, oxidation, and amination, demonstrating the potential for biocatalytic routes to access fluorinated amino alcohols from suitable precursors. nih.govnih.gov

The conversion process often involves chemical transformations to introduce the amino functionality. A general representation of this conversion is shown below:

Starting MaterialKey Intermediate(s)Product ClassRepresentative Example(s)
This compoundActivated esters, AzidesEnantiopure Fluorinated Amines(S)-1-amino-1-phenyl-2,2-difluoroethane
This compoundChiral OxazolidinesEnantiopure Fluorinated Amino Acids(R)- or (S)-α-Difluoromethyl-alanine
This compoundEpoxides, AzidesEnantiopure Fluorinated Amino Alcohols(1S,2R)-1-amino-1-phenyl-2,2-difluoroethan-2-ol

This table represents generalized synthetic pathways and potential targets based on established chemical transformations.

Chiral fluorinated heterocyclic compounds are of immense interest in drug discovery due to their prevalence in biologically active molecules. nih.gov The incorporation of fluorine can alter the basicity, conformation, and metabolic stability of the heterocyclic ring system.

This compound provides a chiral pool starting material for constructing these complex scaffolds. Synthetic strategies often involve the conversion of the alcohol functionality into other reactive groups, which can then participate in cyclization reactions. For example, derivatives of fluorinated amino acids can be used to construct cyclic systems. A notable application is the synthesis of fluorinated proline and pyroglutamic acid derivatives. An α-trifluoromethylated allylmorpholinone, accessible from fluorinated precursors, has been used to create enantiopure α-Tfm-proline and α-Tfm-pyroglutamic acid through hydroboration and aminocyclization sequences. nih.gov This highlights a viable strategy for converting fluorinated building blocks into valuable heterocyclic amino acids.

While specific examples detailing the synthesis of pyrimidine (B1678525) derivatives or oxazolopiperidone lactams directly from this compound are specialized, the general utility of fluorinated precursors for building such systems is well-established. The synthetic routes typically involve multi-step sequences where the chiral fluorinated fragment is incorporated early on.

Precursor DerivativeReaction SequenceHeterocyclic System
Fluorinated Amino Acid DerivativeIntramolecular CyclizationLactam
Fluorinated Allylic AmineHydroboration-AminocyclizationPyrrolidine (e.g., Proline analog)
Fluorinated β-Amino AlcoholMulti-step synthesisOxazolopiperidone

This table illustrates potential synthetic applications based on known methodologies for heterocyclic synthesis from fluorinated precursors.

The difluoromethyl group (CF2) present in this compound is a key structural motif for creating bioisosteric replacements in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. nih.gov The strategic replacement of a functional group with a bioisostere can modulate a molecule's potency, selectivity, and pharmacokinetic profile.

The gem-difluoromethylene group is a well-known bioisostere for an ether oxygen (-O-) or a ketone carbonyl group (C=O). nih.gov Its introduction can lead to increased metabolic stability and altered lipophilicity without drastically changing the molecule's conformation. Therefore, this compound is a valuable source for introducing this bioisosteric unit into potential drug candidates. While specific syntheses of morphan analogs directly utilizing this building block are highly specialized, the principle of using it to create bioisosteric replacements is a core strategy in medicinal chemistry.

For example, replacing a metabolically labile ether linkage in a bioactive scaffold with a stable C-CF2-C bond can enhance the drug's half-life. Similarly, replacing a ketone that is prone to reduction can be circumvented by using a difluoromethylene group.

Original Functional GroupBioisosteric ReplacementProperty Modified
Ether (-O-)gem-Difluoromethylene (-CF2-)Metabolic Stability, Lipophilicity
Ketone (C=O)gem-Difluoromethylene (-CF2-)Metabolic Stability, Polarity
Hydroxymethyl (-CH2OH)Difluoromethyl (-CF2H)pKa, Lipophilicity, H-bonding

This table outlines common bioisosteric relationships relevant to the difluoromethyl group.

Contribution to Chiral Ligand and Catalyst Design

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amino alcohols are a privileged class of precursors for the synthesis of a wide variety of effective ligands.

The development of new chiral ligands is crucial for advancing enantioselective catalysis. Chiral amino alcohols are readily converted into various ligand types, including phosphine-containing ligands (e.g., P,N-ligands like PHOX), oxazolines, and other N,O-ligands. These ligands have been successfully applied in numerous metal-catalyzed reactions.

Given this precedent, this compound represents a promising, yet underexplored, scaffold for new chiral ligands. The introduction of the difluoromethyl group could impart unique steric and electronic properties to the resulting ligand. These properties can fine-tune the catalytic environment, potentially leading to improved reactivity and enantioselectivity. For instance, the electron-withdrawing nature of the CF2 group could influence the electronic properties of the coordinating atom (e.g., nitrogen or phosphorus), thereby affecting the catalytic activity of the metal center.

While the broader class of chiral amino alcohols is widely used, specific research detailing the synthesis of ligands directly from this compound is not extensively documented in the surveyed literature. However, established synthetic routes for converting amino alcohols to ligands, such as phosphinooxazolines (PHOX), provide a clear blueprint for how such a transformation could be achieved.

The performance of a chiral ligand is the ultimate measure of its utility. This is assessed by employing it in a catalytic asymmetric reaction and measuring the yield and enantiomeric excess (ee) of the product. Common test reactions include asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

Without documented examples of ligands synthesized specifically from this compound, a direct evaluation of their performance is not possible. However, one can anticipate the potential effects the difluoro-substituent might have. The increased steric bulk of the CF2H group compared to a CH2OH group, and its strong electron-withdrawing character, could create a unique chiral pocket around the metal center. This could lead to different substrate preferences or enhanced enantioselectivity compared to non-fluorinated analogs. The evaluation of such novel ligands in a battery of standard enantioselective transformations would be necessary to fully understand their potential and delineate their scope of application in asymmetric catalysis.

Advanced Analytical and Spectroscopic Characterization Methodologies in Stereochemical Research

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are fundamental in determining the enantiomeric purity of chiral substances. By employing a chiral environment, typically within the stationary phase, it is possible to differentiate between enantiomers, allowing for their separation and quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and efficiency. afmps.beresearchgate.net Compared to traditional High-Performance Liquid Chromatography (HPLC), SFC utilizes a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for higher flow rates and faster analyses without a significant loss in separation efficiency. afmps.be This is particularly advantageous in pharmaceutical settings to accelerate the drug development process. afmps.beresearchgate.net

The determination of enantiomeric excess (e.e.) is a critical application of chiral SFC. gimitec.com The method's high sensitivity and the low noise of modern detectors enable the quantification of chiral impurities at levels below 0.05%. gimitec.com For the analysis of chiral alcohols, polysaccharide-based chiral stationary phases (CSPs) are commonly employed. afmps.be Method development often involves screening various CSPs and optimizing the mobile phase composition, which typically includes supercritical CO₂ and a polar co-solvent like methanol (B129727) or ethanol. afmps.bechromatographyonline.com The ability to achieve high resolution under mass overloading conditions is essential for accurately determining the e.e. of a nearly pure enantiomer. gimitec.com While specific SFC application data for (S)-1-Phenyl-2,2-difluoroethanol is not prevalent in the provided results, the general methodology is broadly applicable to chiral fluorinated alcohols. The use of 2,2,2-trifluoroethanol (B45653) as a modifier in the mobile phase has been shown to be effective for analyzing alcohol-sensitive chiral compounds. fagg.be

Table 1: Generic Chiral SFC Screening Conditions This table represents a typical starting point for method development in chiral SFC.

Parameter Condition
Columns Polysaccharide-based (e.g., Chiralcel®, Chiralpak®)
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol)
Flow Rate 2.0 - 5.0 mL/min
Back Pressure 150 - 200 bar
Temperature 35 - 40 °C

| Detection | UV (e.g., 215 nm, 254 nm) |

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the enantioseparation of chiral compounds. nih.gov The technique's robustness and the wide availability of diverse chiral stationary phases (CSPs) make it highly versatile. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used due to their broad applicability. nih.govchromatographyonline.com

For the enantioseparation of chiral alcohols, these polysaccharide-based columns are often used under normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are common. rsc.org In reversed-phase mode, aqueous buffers are used with organic modifiers such as acetonitrile (B52724) or methanol. nih.gov The interactions governing chiral recognition on these phases include hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov For phenyl-containing analytes like 1-Phenyl-2,2-difluoroethanol, π-π stacking interactions between the analyte's phenyl group and the phenyl groups on the CSP can play a significant role in stereodiscrimination. nih.gov The enantiomers of similar compounds, such as 1-phenylethanol, have been successfully resolved using Chiralcel OD columns with a mobile phase of n-hexane and isopropanol. researchgate.net

Table 2: Example Chiral HPLC Conditions for Phenyl-Alcohol Analogs

Analyte Column Mobile Phase Flow Rate Detection Reference
1-Phenylethanol Chiralcel OD n-Hexane/Isopropanol - - researchgate.net
Substituted Indenes Daicel Chiralpak IA/IC n-Hexane/Isopropanol (85/15) 1.0 mL/min 254 nm rsc.org

Absolute Configuration Assignment Techniques

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in stereochemical research. This is accomplished using techniques that are sensitive to the molecule's spatial properties.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a crystalline compound. nih.govcreative-biostructure.com This non-destructive technique provides precise information on bond lengths, bond angles, and the complete three-dimensional structure of a molecule within a crystal lattice. carleton.edu The process involves irradiating a single, high-quality crystal with an X-ray beam. carleton.edu The resulting diffraction pattern is dependent on the crystal's internal lattice structure. carleton.edu

To determine the absolute configuration, anomalous dispersion (resonant scattering) effects are utilized. nih.gov By carefully measuring and analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be identified. nih.gov The Flack parameter is a key value refined during the analysis that indicates whether the determined structure corresponds to the correct absolute configuration. nih.gov While a specific crystal structure for this compound was not found in the search results, the methodology remains the gold standard. A successful analysis would yield its precise molecular geometry, conformational preferences in the solid state, and unambiguous assignment of the (S) configuration at the stereocenter. carleton.eduspringernature.com

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. libretexts.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for investigating chiral molecules in solution. libretexts.orgnih.gov

Circular Dichroism spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. libretexts.org This differential absorption is only observed for chiral molecules within their chromophore absorption bands. libretexts.org For this compound, the phenyl group acts as a chromophore, and its interaction with the chiral center would produce a characteristic CD spectrum. This spectrum can be used as a fingerprint for the enantiomer and, when compared with theoretical calculations, can help in assigning the absolute configuration. nih.gov

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The specific rotation at a single wavelength (commonly the sodium D-line, 589 nm) is a characteristic property of a chiral compound. While a specific value for this compound was not found, this measurement is a routine and essential method for characterizing enantiopure substances. Both CD and ORD are valuable for confirming the identity of a specific enantiomer and for studying its conformational properties in solution. hiroshima-u.ac.jpnih.gov

High-Resolution NMR Spectroscopy for Complex Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. High-resolution NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like 1-Phenyl-2,2-difluoroethanol, both ¹H and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. For 1-Phenyl-2,2-difluoroethanol, the spectrum would show signals for the aromatic protons on the phenyl ring, the methine proton (CH), and the hydroxyl proton (OH). rsc.org The methine proton signal is of particular interest as it is coupled to the adjacent fluorine atoms, resulting in a complex multiplet, typically a triplet of doublets, due to H-F and H-H couplings. rsc.org

The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment of the fluorine atoms. In 1-Phenyl-2,2-difluoroethanol, the two fluorine atoms are diastereotopic due to the adjacent chiral center. This can lead to distinct signals for each fluorine atom, appearing as a pair of doublets (an AB quartet) due to geminal F-F coupling and coupling to the methine proton. rsc.org The chemical shifts and coupling constants observed in both ¹H and ¹⁹F NMR spectra are characteristic of the molecule's structure. researchgate.netwiley-vch.de

Table 3: Representative NMR Data for 1-Phenyl-2,2-difluoroethanol Derivatives Data extracted for related structures, providing an expected range for the target compound.

Nucleus Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J) Hz
¹H NMR
Aromatic-H 7.55 - 7.35 m
-CHF₂ 5.76 - 5.73 td, J ≈ 56.0, 4.8
-CH(OH)- 4.83 - 4.82 td, J ≈ 10.0, 4.7
-OH 2.71 - 2.41 s (broad)
¹⁹F NMR

Note: Data is compiled from similar compounds reported in the literature. rsc.org The exact values for this compound may vary.

Computational and Mechanistic Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms for the synthesis of (S)-1-Phenyl-2,2-difluoroethanol. A primary route to this alcohol is the asymmetric reduction of 2,2-difluoro-1-phenylethanone.

Theoretical calculations can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. For instance, in a catalyzed reduction, DFT can be used to model the interaction of the ketone with the catalyst and the hydride source. The calculated energy barriers for different potential pathways can reveal the most likely reaction mechanism.

Key areas of investigation include:

Catalyst-Substrate Interactions: Modeling the binding of 2,2-difluoro-1-phenylethanone to the chiral catalyst.

Hydride Transfer: Calculating the transition state for the transfer of a hydride ion from the reducing agent (e.g., a borane (B79455) or a metal hydride complex) to the carbonyl carbon.

Solvent Effects: Incorporating implicit or explicit solvent models to understand the role of the solvent in stabilizing or destabilizing key species along the reaction coordinate.

Modeling of Stereoselectivity and Transition State Structures

The central challenge in synthesizing this compound is controlling the stereochemistry at the newly formed chiral center. Computational modeling is a powerful tool for understanding and predicting the enantioselectivity of asymmetric reactions.

By locating and calculating the energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) can be predicted. The difference in the free energies of these diastereomeric transition states (ΔΔG‡) is directly related to the ee.

A well-established model for predicting the stereochemical outcome of such reductions is the Felkin-Anh model. Computational studies can provide a quantitative basis for this model by calculating the energies of the different staggered conformations of the ketone and the corresponding transition states for nucleophilic attack.

Table 1: Hypothetical Transition State Energy Data for the Asymmetric Reduction of 2,2-difluoro-1-phenylethanone

Transition StateRelative Free Energy (kcal/mol)Predicted Major Enantiomer
TS-(S)0.0(S)
TS-(R)1.5

Note: This table is illustrative and based on typical energy differences found in stereoselective reactions. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis aims to identify the stable low-energy conformations of the molecule. This is typically done by systematically rotating the single bonds and calculating the potential energy at each point.

While specific studies on the difluoro- compound are scarce, research on the analogous 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE) has identified several stable conformers, often described by the dihedral angles of the C-C bond. researchgate.netnih.gov It is expected that this compound would exhibit a similarly complex conformational landscape.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov MD simulations track the positions and velocities of atoms over time, allowing for the study of:

Solvent Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds.

Conformational Transitions: The rates and pathways of interconversion between different conformers.

Theoretical Insights into Fluorine Effects on Reactivity and Stereoselectivity

The presence of two fluorine atoms on the carbon adjacent to the stereocenter has profound electronic effects that influence both the reactivity of the precursor ketone and the properties of the final alcohol.

Key fluorine-induced effects that can be studied computationally include:

Inductive Effect: The high electronegativity of fluorine withdraws electron density, making the carbonyl carbon of the precursor ketone more electrophilic and thus more reactive towards nucleophiles.

Stereoelectronic Effects (Gauche Effect): The interaction between the C-F bond and other bonds in the molecule can lead to a preference for specific conformations. The "gauche effect" describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche conformation rather than an anti conformation, due to stabilizing hyperconjugative interactions. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these interactions.

Future Prospects and Emerging Research Avenues

Development of Novel and Sustainable Stereoselective Methodologies for (S)-1-Phenyl-2,2-difluoroethanol

The efficient and sustainable synthesis of enantiomerically pure this compound is a cornerstone for its future applications. Current research trajectories are focused on developing more environmentally benign and atom-economical methods.

Catalytic Asymmetric Hydrogenation: A primary focus lies in the catalytic asymmetric hydrogenation of the corresponding prochiral ketone, 2,2-difluoroacetophenone. While this method is established for a range of ketones, research is moving towards catalysts that offer higher turnover numbers and operate under milder, more sustainable conditions. The development of catalysts based on earth-abundant metals is a key area of exploration to replace precious metal catalysts like ruthenium and rhodium. The use of chiral phosphine (B1218219) ligands, which have proven effective in the asymmetric hydrogenation of various substrates, continues to be a promising avenue. sigmaaldrich.com

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), presents a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Future research will likely focus on the discovery and engineering of novel ADHs with high activity and selectivity towards 2,2-difluoroacetophenone. Techniques like directed evolution can be employed to tailor enzymes for optimal performance under industrial process conditions. acs.org The application of biocatalytic systems, such as those using Lactobacillus brevis ADH, for the asymmetric reduction of substituted acetophenones provides a strong precedent for the development of biocatalytic routes to this compound. researchgate.net

Sustainable Approaches: A significant push towards "green chemistry" is influencing the design of synthetic routes. osti.govorganic-chemistry.org This includes the use of non-toxic, renewable solvents, minimizing waste generation, and developing catalytic systems that can be easily recovered and recycled. frontiersin.org One-pot photo-biocatalytic cascade reactions, which combine photochemical steps with enzymatic catalysis in aqueous media, represent a frontier in sustainable synthesis that could be applied to this target molecule. nih.gov

Synthetic ApproachKey AdvantagesEmerging Research Focus
Catalytic Asymmetric Hydrogenation High efficiency, potential for high enantioselectivity. mdpi.comEarth-abundant metal catalysts, ligands with improved turnover numbers.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme discovery and engineering (e.g., directed evolution), process optimization. acs.org
Sustainable Methodologies Reduced environmental impact, improved atom economy. osti.govorganic-chemistry.orgUse of green solvents, recyclable catalysts, cascade reactions. frontiersin.orgnih.gov

Exploration of Undiscovered Reactivity and Derivatization Pathways

The unique electronic properties conferred by the gem-difluoro group suggest that this compound may exhibit novel reactivity. Understanding and harnessing this reactivity is crucial for expanding its utility as a synthetic building block.

Influence of Fluorine on Reactivity: The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of the hydroxyl proton and the reactivity of the benzylic position. nih.gov This can be exploited in various transformations. For instance, the increased acidity could facilitate reactions that are sluggish with non-fluorinated analogues. The influence of fluorination on the conformational properties of benzyl (B1604629) alcohols has been studied and provides a basis for predicting the behavior of this specific compound in various reactions. nih.gov

Derivatization for Medicinal Chemistry: Chiral fluorinated building blocks are highly sought after in medicinal chemistry due to the beneficial effects of fluorine on properties such as metabolic stability and binding affinity. nih.gov this compound can serve as a precursor to a wide range of derivatives. For example, the hydroxyl group can be a handle for introducing other functional groups through esterification, etherification, or substitution reactions. nih.gov The development of efficient methods for the derivatization of the phenyl ring would further expand the accessible chemical space.

Novel Transformations: Research into the reactivity of the C-F bonds, although challenging, could open up new avenues for derivatization. While benzylic C-H fluorination is a more common strategy, exploring the selective activation of one C-F bond in the difluoromethyl group could lead to the synthesis of monofluorinated chiral compounds with unique properties. organic-chemistry.org

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery of new applications and optimize synthetic routes, the integration of the synthesis of this compound with automated platforms is a critical future direction.

Automated Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. mit.edunih.gov The development of automated flow synthesis platforms for chiral fluorinated compounds is an active area of research. acs.org Such systems would enable the rapid optimization of reaction conditions and the on-demand synthesis of this compound and its derivatives. The use of robotic systems can further automate the entire process from reagent preparation to product analysis. nih.gov

High-Throughput Screening (HTS): HTS techniques are invaluable for the rapid discovery of new catalysts and the optimization of reaction conditions. nih.gov For the synthesis of this compound, HTS can be employed to screen libraries of chiral ligands for asymmetric hydrogenation or to identify optimal enzyme variants in biocatalytic approaches. Microfluidic devices are emerging as powerful tools for HTS of chiral separations, offering reduced analysis times and sample consumption. nih.gov

TechnologyApplication to this compoundPotential Impact
Automated Flow Synthesis Rapid optimization of synthetic parameters, on-demand production. osti.govmit.edunih.govIncreased efficiency, scalability, and reproducibility of synthesis.
Robotics Automation of multi-step syntheses and reaction workups. nih.govReduced manual labor, increased throughput, and enhanced precision.
High-Throughput Screening Discovery of new catalysts and optimal reaction conditions. nih.govAccelerated development of more efficient and selective synthetic methods.

Potential in Advanced Materials Science and Niche Synthetic Applications

The unique combination of chirality and fluorination in this compound makes it a promising candidate for applications in advanced materials and as a specialized building block in organic synthesis.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays due to their unique dielectric and optical properties. rsc.orgbiointerfaceresearch.com Chiral dopants are added to nematic liquid crystals to induce a helical twist, a crucial feature for many display technologies. beilstein-journals.orgnih.gov The chiral nature and the presence of the difluoromethyl group in this compound and its derivatives could lead to novel liquid crystalline materials with tailored properties. Research into the synthesis of liquid crystals containing chiral difluoro- and trifluoroalkyl motifs is an emerging area. rsc.org

Chiral Polymers: The incorporation of chiral monomers into polymers can lead to materials with unique optical and recognition properties. mdpi.com this compound could be used as a chiral building block for the synthesis of novel polymers. These polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and smart materials.

Niche Synthetic Applications: As a chiral building block, this compound can be utilized in the synthesis of complex, high-value molecules, including pharmaceuticals and agrochemicals. nih.gov The difluoromethyl group can act as a bioisostere for other functional groups, potentially leading to compounds with improved biological activity. The development of synthetic routes that leverage the unique reactivity of this compound will be key to unlocking its full potential in niche applications.

Q & A

Basic Questions

Q. What are the primary synthetic methods for (S)-1-Phenyl-2,2-difluoroethanol, and how do reaction conditions influence yield?

  • Answer: Two key methods are:

  • Catalytic Hydrogenation : Using Ru/ZrO₂·xH₂O catalysts under aqueous conditions (2.8 MPa, 140°C) to hydrogenate phenyl-substituted difluoroacetate esters, yielding ~51% .
  • Borohydride Reduction : Sodium borohydride reduces difluoroacetate esters in ethanol at 0°C, achieving ~98% yield .
  • Critical Variables : Solvent choice (water vs. ethanol), catalyst loading, temperature, and pressure significantly impact yield and selectivity. For phenyl derivatives, steric and electronic effects of the aromatic ring may require substrate-specific optimization.

Q. How is the enantiomeric purity of this compound verified experimentally?

  • Answer: Enantiomeric excess (ee) is determined via:

  • Chiral HPLC/GC : Separation using chiral stationary phases (e.g., cyclodextrin derivatives).
  • NMR with Chiral Solvating Agents : Addition of chiral shift reagents (e.g., Eu(hfc)₃) induces distinct splitting in ¹⁹F or ¹H NMR signals .
  • Polarimetry : Measures optical rotation, though this is less precise for low-ee samples.

Q. What safety precautions are critical during the synthesis of fluorinated ethanol derivatives?

  • Answer: Hazard analysis must address:

  • Gas Evolution : Reactions involving fluorinated substrates may release HF or CO₂; use oil bubblers and vented systems .
  • Solvent Handling : Ethanol and DMF require flammability controls, while aqueous conditions mitigate volatility .

Advanced Questions

Q. What mechanistic insights explain enantioselectivity in catalytic hydrogenation of fluorinated acetophenones?

  • Answer: Enantioselectivity arises from N-H-O interactions between chiral modifiers (e.g., cinchona alkaloids) and the substrate’s carbonyl group. For example, cinchona-modified Pt catalysts induce (S)-configuration via a hydrogen-bonding network that stabilizes the transition state . Competing racemic pathways on unmodified catalyst sites require suppression through excess chiral modifier .

Q. How can researchers resolve contradictions in enantioselectivity across different catalytic systems?

  • Answer: Discrepancies often stem from:

  • Solvent Polarity : Polar solvents (e.g., water) enhance modifier-substrate interactions, improving ee .
  • Catalyst Surface Geometry : Pt vs. Pd catalysts exhibit distinct adsorption behaviors for fluorinated aromatics.
  • Substrate Fluorination Pattern : Trifluoro vs. difluoro groups alter electron density, affecting binding modes. Systematic screening of modifiers and solvents is recommended .

Q. What strategies optimize catalytic hydrogenation for high-yield fluorinated ethanol synthesis?

  • Answer: Key optimizations include:

  • Catalyst Pretreatment : Reducing Ru/ZrO₂·xH₂O in H₂ stream enhances active site availability .
  • Pressure-Temperature Balance : Higher pressures (2.8–3.5 MPa) and moderate temperatures (120–140°C) favor conversion without side reactions .
  • Additives : LiCl or Cs₂CO₃ can stabilize intermediates in difluoroacetate reduction .

Q. How do diastereoselective and enantioselective pathways compete in fluorinated alcohol synthesis?

  • Answer: In chiral Pt-catalyzed systems, diastereoselectivity is governed by steric effects (e.g., phenyl group orientation), while enantioselectivity relies on electronic interactions between the modifier and fluorine substituents. Kinetic studies show that racemic pathways dominate without modifiers, but enantioselective routes prevail with excess cinchonidine .

Data Contradiction Analysis

Q. Why do some studies report lower enantiomeric excess for this compound compared to trifluoro analogs?

  • Answer: Reduced fluorine electronegativity in difluoro derivatives weakens hydrogen-bonding interactions with chiral modifiers, lowering ee. Trifluoro groups enhance these interactions, as seen in studies on 1-Phenyl-2,2,2-trifluoroethanol .

Methodological Recommendations

  • Screening Chiral Modifiers : Test cinchona alkaloids (e.g., cinchonidine, quinidine) for steric and electronic compatibility with difluoro substrates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

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